1-Ethylchrysene

説明

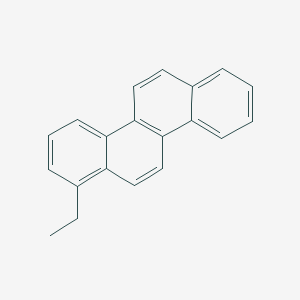

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-ethylchrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-2-14-7-5-9-18-17(14)12-13-19-16-8-4-3-6-15(16)10-11-20(18)19/h3-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOSGOLFNJPHJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=CC3=C(C2=CC=C1)C=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565764 | |

| Record name | 1-Ethylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6705-11-9 | |

| Record name | 1-Ethylchrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006705119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ETHYLCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PA6M2ZZ1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Mechanistic Pathways of 1 Ethylchrysene and Its Isomers

Strategic Approaches to Isomeric Ethylchrysene Synthesis

The synthesis of 1-, 4-, and 5-ethylchrysenes typically utilizes a Grignard-based approach, while the 2-, 3-, and 6-isomers are more conveniently prepared through direct acetylation and subsequent reduction. researchgate.netmdpi.com

A primary strategy for synthesizing 1-, 4-, and 5-ethylchrysenes involves the use of a Grignard reaction. mdpi.com This method hinges on the reaction of ethyl magnesium bromide (EtMgBr) with a suitable keto precursor, which is then followed by dehydration and dehydrogenation steps to yield the final aromatic product. researchgate.netresearchgate.netnih.gov

The synthesis of 1-ethylchrysene specifically begins with the preparation of its key precursor, 1-keto-1,2,3,4,5,6-hexahydrochrysene. researchgate.net The process commences with the catalytic hydrogenation of chrysene (B1668918). nih.gov This is achieved by reacting chrysene with hydrogen gas in the presence of a catalyst mixture of platinum oxide (PtO₂) and palladium on charcoal (Pd/C), which yields 1,2,3,4,5,6-hexahydrochrysene (B1625777) with a 40% yield. mdpi.comnih.gov

Following hydrogenation, the hexahydrochrysene is oxidized to create the necessary keto group. nih.gov This oxidation is performed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in an 88% formic acid medium, producing 1-keto-1,2,3,4,5,6-hexahydrochrysene in a 40% yield. nih.gov

The final carbon-carbon bond formation is accomplished via a Grignard reaction, where the prepared keto-precursor is treated with ethyl magnesium bromide (EtMgBr). mdpi.comnih.gov This nucleophilic addition reaction results in the formation of 1-ethyl-1-hydroxy-1,2,3,4,5,6-hexahydrochrysene as a white solid with a 67% yield. mdpi.com

Once the tertiary alcohol, 1-ethyl-1-hydroxy-1,2,3,4,5,6-hexahydrochrysene, is formed, it undergoes a two-step conversion to the final aromatic product. The first step is an acid-catalyzed dehydration. mdpi.com The alcohol is refluxed with p-toluenesulfonic acid, which eliminates a molecule of water to produce 1-ethyl-3,4,5,6-tetrahydrochrysene in a high yield of 92%. mdpi.com

The final step is dehydrogenation to restore the aromaticity of the chrysene core. mdpi.com The 1-ethyl-3,4,5,6-tetrahydrochrysene intermediate is reacted with DDQ in benzene (B151609) at room temperature. mdpi.com This reaction removes excess hydrogen atoms, yielding the target molecule, this compound, as a white solid with a 91% yield. mdpi.com

A notable difference emerges during the acid-catalyzed dehydration step for different ethyl-hydroxy-hydrochrysene isomers. researchgate.net While the synthetic approaches for the 1-, 4-, and 5-ethylchrysenes are broadly similar, the product distribution from the dehydration of the corresponding alcohol intermediates varies significantly. researchgate.netresearchgate.net

The acid-catalyzed dehydration of 1-ethyl-1-hydroxy-1,2,3,4-tetrahydrochrysene is highly selective, producing only a single product: 1-ethyl-3,4-dihydrochrysene. mdpi.comresearchgate.net In contrast, the dehydration of the 4- and 5-isomers leads to a mixture of products. researchgate.netresearchgate.net

Dehydration of 4-ethyl-4-hydroxy-1,2,3,4-tetrahydrochrysene yields a mixture of 4-ethyl-1,2-dihydrochrysene and 4-(1'-methylmethylene)-1,2,3,4-tetrahydrochrysene. mdpi.comresearchgate.net Similarly, the dehydration of 5-ethyl-5-hydroxy-5,6,6a,7,8,9,10,10a-octahydrochrysene results in two products: 5-ethyl-6a,7,8,9,10,10a-hexahydrochrysene and 5-(1'-methylmethylene)-5,6,6a,7,8,9,10,10a-octahydrochrysene. mdpi.comresearchgate.net

| Isomeric Precursor | Dehydration Product(s) | Number of Products |

|---|---|---|

| 1-ethyl-1-hydroxy-1,2,3,4-tetrahydrochrysene | 1-ethyl-3,4-dihydrochrysene | 1 |

| 4-ethyl-4-hydroxy-1,2,3,4-tetrahydrochrysene | 4-ethyl-1,2-dihydrochrysene and 4-(1'-methylmethylene)-1,2,3,4-tetrahydrochrysene | 2 |

| 5-ethyl-5-hydroxy-5,6,6a,7,8,9,10,10a-octahydrochrysene | 5-ethyl-6a,7,8,9,10,10a-hexahydrochrysene and 5-(1'-methylmethylene)-5,6,6a,7,8,9,10,10a-octahydrochrysene | 2 |

An alternative synthetic route, particularly for the 2-, 3-, and 6-isomers, involves direct functionalization of the chrysene molecule followed by reduction. researchgate.netsemanticscholar.org

This method utilizes a Friedel-Crafts acylation reaction to introduce an acetyl group onto the chrysene ring. researchgate.netresearchgate.net The reaction of chrysene with acetyl chloride and a Lewis acid catalyst produces a mixture of acetylchrysene isomers. mdpi.com The distribution of these isomers is dependent on reaction conditions, but a typical outcome is the formation of 2-, 3-, and 6-acetylchrysenes. researchgate.netsemanticscholar.org The 6-position on the chrysene molecule is the most chemically active site, and thus 6-acetylchrysene is consistently the major product. mdpi.com

| Product | Yield |

|---|---|

| 6-acetylchrysene | 43% |

| 3-acetylchrysene | 16% |

| 2-acetylchrysene | 4% |

Yields from the direct acetylation of chrysene. researchgate.netmdpi.com

Following the separation of the isomers, the acetyl group (a ketone) is reduced to an ethyl group. researchgate.net This transformation is commonly achieved through either the Wolff-Kishner or Clemmensen reduction methods, which are effective at converting aryl-alkyl ketones to the corresponding alkanes. researchgate.netsemanticscholar.organnamalaiuniversity.ac.in Both reduction methods have been shown to convert the acetylchrysenes to 2-, 3-, and 6-ethylchrysenes in good yields. mdpi.com

Functional Group Transformations

Direct Acetylation of Chrysene Followed by Reduction

Wolff-Kishner Reduction Applications

The Wolff-Kishner reduction is a valuable method for the deoxygenation of carbonyl compounds to their corresponding alkanes and has been applied in the synthesis of certain ethylchrysene isomers. elitsatodorova.comslideshare.netscienceinfo.com This reaction, which involves heating a carbonyl compound with hydrazine (B178648) and a strong base, is particularly useful for converting acetylchrysenes to ethylchrysenes. elitsatodorova.comscienceinfo.com

Direct acetylation of chrysene typically yields a mixture of 2-, 3-, and 6-acetylchrysenes, with the 6-acetyl isomer being the major product due to the higher reactivity of the C6 position. mdpi.com Subsequent Wolff-Kishner reduction of this mixture provides a convenient one-pot method to produce 2-, 3-, and 6-ethylchrysenes. mdpi.com For instance, the Wolff-Kishner reduction of 2-acetylchrysene has been reported to yield 2-ethylchrysene, while the reduction of 3-acetylchrysene produces 3-ethylchrysene (B1252540). researchgate.net The reaction is also instrumental in the synthesis of polycyclic aromatic hydrocarbons with side hydrocarbon chains. elitsatodorova.comscienceinfo.com

It is important to note that the Wolff-Kishner reduction requires high temperatures. slideshare.netscienceinfo.com

Clemmensen Reduction Applications

Similar to the Wolff-Kishner reduction, the Clemmensen reduction serves to convert ketones to alkanes, but under acidic conditions using zinc amalgam and hydrochloric acid. slideshare.netjuniperpublishers.comjuniperpublishers.com This method has also been successfully employed in the synthesis of ethylchrysene isomers. mdpi.com

Direct acetylation of chrysene followed by Clemmensen reduction of the resulting acetylchrysene mixture offers a pathway to 2-, 3-, and 6-ethylchrysenes. mdpi.comresearchgate.net Reports indicate that the Clemmensen reduction of 2-, 3-, and 6-acetylchrysene can produce the corresponding ethylchrysenes in good yields. mdpi.com Specifically, the reduction of 2-acetylchrysene has been shown to yield 2-ethylchrysene. rsc.org The choice between Wolff-Kishner and Clemmensen reduction often depends on the stability of other functional groups present in the molecule to basic or acidic conditions, respectively. slideshare.net

Catalytic Hydrogenation and Oxidation Routes for Precursor Compounds

The synthesis of this compound often begins with the preparation of a suitable precursor, which is then modified through a series of reactions. Catalytic hydrogenation and oxidation are key steps in creating the necessary intermediates.

The synthesis of this compound commonly starts with the catalytic hydrogenation of chrysene itself. mdpi.comresearchgate.net Using a mixture of catalysts such as PtO₂ and Pd/C, chrysene can be reduced to 1,2,3,4,5,6-hexahydrochrysene. mdpi.comresearchgate.net This saturated precursor is then oxidized to introduce a keto group at the desired position. mdpi.com For the synthesis of this compound, 1,2,3,4,5,6-hexahydrochrysene is oxidized to 1-keto-1,2,3,4,5,6-hexahydrochrysene. mdpi.comresearchgate.net This ketone then serves as the starting material for the introduction of the ethyl group. mdpi.comresearchgate.net The oxidation of chrysene can also be initiated by OH radicals in the atmosphere, leading to various oxygenated and nitrated products. researchgate.net

Catalytic hydrogenation is also employed in the synthesis of other chrysene derivatives, such as the complete saturation of the aromatic rings to form octadecahydrochrysene using catalysts like palladium on alumina. researchgate.netresearchgate.net

Development of Novel Synthetic Methodologies for this compound

The field of organic synthesis is continually evolving, with a focus on developing more efficient and environmentally friendly methods.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. encyclopedia.pubnih.gov In the context of polycyclic aromatic hydrocarbon synthesis, this includes the use of safer solvents, renewable raw materials, and energy-efficient methods like microwave irradiation. encyclopedia.pubnih.gov While specific research on green chemistry approaches for this compound is not extensively documented, the broader principles are applicable. For example, minimizing derivatization steps and using catalytic reagents in small amounts are key tenets of green chemistry that can be applied to optimize existing synthetic routes. nih.gov The use of techniques like solvent-free reactions or reactions in greener media such as water or ionic liquids represents potential avenues for developing more sustainable syntheses of this compound and its isomers. nih.gov

Yield Optimization and Reaction Efficiency in this compound Production

Optimizing the yield and efficiency of chemical reactions is a critical aspect of synthetic chemistry, aiming to maximize the amount of desired product while minimizing waste and cost. harfordcontrol.comnumberanalytics.comfractal.ai

In the synthesis of ethylchrysene isomers, the yields of specific reactions can vary. For example, the direct acetylation of chrysene results in a mixture of 2-, 3-, and 6-acetylchrysenes with reported yields of 4%, 16%, and 43%, respectively. mdpi.com The subsequent reduction of these acetylated intermediates also has varying efficiencies. For instance, the Clemmensen reduction of 2-, 3-, and 6-acetylchrysene has been reported to proceed with yields of 80%, 62%, and 61%, respectively, while the Wolff-Kishner reduction of 2-acetylchrysene gave a 72% yield. mdpi.com

Table of Reaction Yields in Ethylchrysene Synthesis

| Reaction Step | Product | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Acetylation of Chrysene | 2-Acetylchrysene | Acetyl chloride, AlCl₃ | 4 | mdpi.com |

| Acetylation of Chrysene | 3-Acetylchrysene | Acetyl chloride, AlCl₃ | 16 | mdpi.com |

| Acetylation of Chrysene | 6-Acetylchrysene | Acetyl chloride, AlCl₃ | 43 | mdpi.com |

| Clemmensen Reduction | 2-Ethylchrysene | Zn(Hg), HCl | 80 | mdpi.com |

| Clemmensen Reduction | 3-Ethylchrysene | Zn(Hg), HCl | 62 | mdpi.com |

| Clemmensen Reduction | 6-Ethylchrysene (B48161) | Zn(Hg), HCl | 61 | mdpi.com |

| Wolff-Kishner Reduction | 2-Ethylchrysene | H₂NNH₂, base | 72 | mdpi.com |

Environmental Fate and Transformation Studies of 1 Ethylchrysene

Biotic Degradation Pathways

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. wikipedia.orgfrontiersin.org While information on the specific microbial degradation of 1-ethylchrysene is scarce, studies on related isomers provide insight into potential pathways.

Research on the anaerobic biodegradation of benzo[a]pyrene (B130552) by a bacterial strain, Hydrogenophaga sp. PYR1, identified 5-ethylchrysene (B14647400) as a metabolic intermediate. rsc.org This intermediate was subsequently transformed into pyrene. rsc.org Similarly, other studies have noted the bioaccumulation and active degradation of ethylchrysene isomers by marine bacteria, including various species of Gammaproteobacteria. nih.gov In one experiment, the bioaccumulation of 6-ethylchrysene (B48161) followed a bell-shaped pattern over a 50-day period, suggesting active degradation by the microbial community. nih.gov

These findings indicate that ethylchrysene isomers are part of microbial metabolic networks. Although the specific enzymes and complete pathways for this compound have not been elucidated, it is plausible that it can be transformed by microorganisms capable of degrading other high molecular weight PAHs. The initial steps in anaerobic PAH degradation often involve activation reactions like carboxylation, followed by ring reduction and cleavage. asm.orgnih.gov

Aerobic and Anaerobic Biodegradation in Environmental Matrices (Soil, Sediment, Water)

High-molecular-weight (HMW) PAHs such as chrysene (B1668918) and its derivatives are known for their environmental persistence due to low water solubility and high hydrophobicity, which limits their bioavailability to microorganisms. frontiersin.orgnih.govnih.gov However, numerous studies have demonstrated that certain specialized microorganisms can degrade chrysene, suggesting a similar potential for this compound.

Aerobic Biodegradation: Microbial degradation is a primary mechanism for the removal of PAHs from the environment. mdpi.com Under aerobic conditions, both bacteria and fungi have shown significant capabilities in breaking down chrysene. Fungal species, such as Polyporus sp. S133, have been shown to degrade up to 65% of chrysene in liquid cultures within 30 days, a rate that increased to 86% with the addition of a surfactant to enhance bioavailability. nih.gov Similarly, the marine-derived fungus Cochliobolus lunatus strain CHR4D achieved 93.1% chrysene degradation in just four days under optimized conditions. jmicrobiol.or.kr

Bacterial degradation has also been extensively documented. A bacterial consortium of Bacillus cereus and Pseudomonas putida degraded over 93% of chrysene in a soil slurry over 49 days. scispace.com Another strain, Bacillus halotolerans, isolated from oil-contaminated water, was capable of degrading 90% of chrysene within six days under optimal pH and nutrient conditions. iwaponline.com The initial step in aerobic degradation by bacteria typically involves dioxygenase enzymes, which incorporate oxygen into the aromatic ring structure to initiate its cleavage. ajol.info

Anaerobic Biodegradation: The degradation of PAHs under anaerobic (oxygen-free) conditions is significantly slower and less efficient than aerobic processes. researchgate.net While specific studies on the anaerobic biodegradation of this compound are not available, the process for HMW PAHs is generally considered to be very limited.

| Microorganism | Matrix | Degradation Rate | Duration | Reference |

|---|---|---|---|---|

| Polyporus sp. S133 | Liquid Culture | 86% | 30 days | |

| Bacillus halotolerans | Liquid Culture | 90% | 6 days | iwaponline.com |

| Bacillus cereus & Pseudomonas putida Consortium | Soil Slurry | 93.6% | 49 days | scispace.com |

| Cochliobolus lunatus strain CHR4D | Liquid Culture | 93.1% | 4 days | jmicrobiol.or.kr |

| Enriched Bacterial Consortium ASDC | Soil Sediment | 96% | Not Specified | frontiersin.orgnih.gov |

Identification and Fate of Biodegradation Products and Metabolites

The microbial degradation of chrysene proceeds through a series of intermediate metabolites. The identification of these products is crucial for understanding the degradation pathway and ensuring that persistent, toxic byproducts are not formed. Studies on the fungus Polyporus sp. S133 identified several key metabolites, including chrysenequinone, 1-hydroxy-2-naphthoic acid, phthalic acid, salicylic (B10762653) acid, protocatechuic acid, gentisic acid, and catechol. nih.gov The presence of these compounds suggests that degradation is initiated by dioxygenase enzymes that attack the aromatic ring, leading to cleavage and further breakdown into simpler organic acids that can enter central metabolic pathways. nih.gov Similarly, the degradation of chrysene by the fungus Hortaea sp. B15 also produced 1-hydroxy-2-naphthoic acid and phthalic acid as intermediates. researchgate.net

Environmental Transport and Distribution

The movement and partitioning of this compound in the environment are governed by its high hydrophobicity and strong tendency to sorb to organic matter in soil and sediment.

Soil Adsorption, Desorption, and Mobility Investigations

The mobility of organic compounds in soil is largely determined by their soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comservice.gov.uk This value describes the tendency of a chemical to bind to the organic fraction of soil or sediment versus remaining dissolved in water. chemsafetypro.com As a HMW PAH, this compound is expected to have a very high Koc value, indicating it will adsorb strongly to soil particles and have very low mobility. nih.govcdc.govnih.gov

Studies on the parent compound, chrysene, confirm this expectation. Reported Log Koc values for chrysene are consistently high, in the range of 5.6 to 5.7. epa.govepa.gov A high Log Koc value (typically >4.5) signifies strong adsorption and limited movement within the soil column. chemsafetypro.com This strong binding to soil and sediment particles is a key factor in the environmental persistence of HMW PAHs.

| Compound | CAS Number | Log Koc Value | Mobility Potential | Reference |

|---|---|---|---|---|

| Chrysene | 218-01-9 | 5.70 | Low / Immobile | epa.gov |

| Chrysene | 218-01-9 | ~5.66 (Koc = 45800) | Low / Immobile | epa.gov |

Leaching Potentials in Various Soil Types

Leaching is the process by which contaminants are transported downward through the soil profile with infiltrating water. The leaching potential of this compound is expected to be extremely low. This is a direct consequence of its high soil adsorption coefficient (Koc). researchgate.net Chemicals with high Koc values are tightly bound to soil particles, particularly in soils with higher organic matter content, and are not easily mobilized by water movement. researchgate.netnih.gov

Research has shown that the potential for mobilization of PAHs tends to decrease as the molecular size and hydrophobicity increase. researchgate.net Leaching experiments on rubber-modified asphalt (B605645) demonstrated that chrysene had a very low cumulative release, below 0.1 μg/m², confirming its low leaching potential. ecopneus.itnih.gov Therefore, this compound is unlikely to pose a significant risk of contaminating groundwater via leaching through the soil column.

Analytical Methodologies for Environmental Monitoring of this compound

Accurate and sensitive analytical methods are essential for the detection and quantification of this compound in complex environmental matrices such as water, soil, and sediment. The standard techniques used for PAHs are well-established. nih.govnih.gov

The most common methods are high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS). nih.govontosight.ai HPLC with fluorescence or ultraviolet (UV) detectors is widely used and can achieve detection limits at the sub-picogram to picogram level. nih.gov HPLC is particularly valuable as it can resolve isomeric PAHs, such as chrysene and its isomer benzo(a)anthracene, which may co-elute in GC systems. epa.gov

Gas chromatography coupled with mass spectrometry (GC/MS) is another powerful technique for both identifying and quantifying PAHs in environmental samples. nih.govontosight.ai For water samples specifically, synchronous fluorescence spectroscopy has been shown to be a simple and low-cost method for quantifying chrysene, with limits of detection around 2.0 ng/mL. brazilianjournals.com.br

| Analytical Method | Detector | Application | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Fluorescence, Ultraviolet (UV) | Quantification in municipal/industrial discharges; resolves isomers. | nih.govepa.govnih.gov |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Identification and quantification in complex matrices (air, soil, water). | nih.govontosight.ai |

| Synchronous Fluorescence Spectroscopy | Fluorescence | Quantification in surface water samples. | brazilianjournals.com.br |

Biological Activity and Mechanistic Research of 1 Ethylchrysene

Genotoxicity and DNA Damage Mechanisms

Genotoxicity describes the ability of chemical agents to damage the genetic information within a cell, potentially leading to mutations and cancer. wikipedia.orgjuniperpublishers.com Genotoxins can cause various forms of DNA damage, including the formation of DNA adducts, single- and double-strand breaks, and oxidative damage. wikipedia.orgresearchgate.net The study of these mechanisms is crucial for understanding the carcinogenic potential of compounds like 1-ethylchrysene.

DNA Adduct Formation by this compound Metabolites

Polycyclic aromatic hydrocarbons (PAHs), including chrysene (B1668918) and its derivatives, generally require metabolic activation to exert their genotoxic effects. mdpi.comnih.gov This activation process can lead to the formation of reactive metabolites that can covalently bind to DNA, forming DNA adducts. nih.govnih.gov

In studies with the parent compound, chrysene, treatment of mouse skin led to the formation of multiple DNA adducts. nih.gov These same adducts were also observed when mouse skin was treated with trans-1,2-dihydro-1,2-dihydroxychrysene (B11744272) (chrysene-1,2-diol), a key metabolite. nih.gov Further in vitro experiments showed that the anti-isomer of the bay-region diol-epoxide of chrysene produced the majority of these adducts. nih.gov This suggests that the metabolic activation of chrysene to a bay-region diol-epoxide is a primary pathway for its DNA adduct-forming activity. nih.gov

While direct studies on this compound are limited, the principles of PAH metabolism suggest that its metabolites are also capable of forming DNA adducts. The metabolic pathways of other alkylated PAHs, such as 6-ethylchrysene (B48161), have been shown to produce diol-epoxides and other reactive species that can lead to DNA damage. acs.orgnih.gov

| Compound Administered | DNA Adducts Detected | Key Finding |

|---|---|---|

| Chrysene | 7 distinct adducts | Parent compound is genotoxic in vivo. nih.gov |

| Chrysene-1,2-diol | All 7 adducts also present | Confirms the role of this diol in the metabolic activation pathway. nih.gov |

| 9-hydroxychrysene-1,2-diol | One specific adduct (adduct 2) | Indicates a minor activation pathway through a triol derivative. nih.gov |

| 3-hydroxychrysene | One specific adduct (adduct 2) | Shows another potential minor pathway. nih.gov |

| Chrysene-3,4-diol and other hydroxychrysenes | No adducts detected | These metabolites are not on the primary activation pathway to DNA adducts. nih.gov |

Induction of DNA Strand Cleavage by Photoirradiation

Photoirradiation of PAHs with UVA light is another pathway that can lead to genotoxicity. mdpi.comdntb.gov.ua This process can generate reactive oxygen species (ROS) and other reactive intermediates that induce DNA damage, including single-strand breaks. mdpi.comresearchgate.net

Systematic studies on various PAHs have demonstrated that upon exposure to UVA light, they can cause the cleavage of supercoiled plasmid DNA into a relaxed, open circular form. mdpi.com The efficiency of this light-induced DNA cleavage varies among different PAHs and is dependent on both the light dose and the concentration of the PAH. mdpi.com For instance, the photoirradiation of benzo[a]pyrene (B130552) (BaP) and 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) in the presence of DNA has been shown to cause single-strand breaks. mdpi.com While specific data for this compound is not detailed, studies on isomeric ethylchrysenes indicate that they are subject to photo-induced processes. mdpi.com The mechanism for this DNA photocleavage can involve both oxygen-dependent and oxygen-independent pathways. mdpi.com

Formation of Oxidative DNA Adducts (e.g., 8-hydroxy-2'-deoxyguanosine)

In addition to direct covalent adduction, PAHs can induce oxidative stress, leading to the formation of oxidative DNA adducts. researchgate.net One of the major products of DNA oxidation is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), which is a well-established biomarker of oxidative stress and DNA damage. wikipedia.orgmdpi.comresearchgate.net

The photoirradiation of PAHs can generate reactive oxygen species (ROS), which in turn can lead to the oxidation of DNA bases, forming lesions like 8-OHdG. researchgate.net This type of DNA damage is associated with carcinogenesis. nih.gov Increased levels of 8-OHdG have been found in various cancer tissues, suggesting that oxidative stress plays a significant role in the development of cancer. nih.gov The formation of 8-OHdG can arise from the interaction of hydroxyl radicals with guanine (B1146940) residues in the DNA. mdpi.com Although direct evidence for this compound inducing 8-OHdG is not explicitly available, the general mechanism of photo-induced ROS generation by PAHs supports this possibility. researchgate.net

Carcinogenesis Mechanisms and Potency

The carcinogenicity of PAHs is intrinsically linked to their metabolic activation into reactive intermediates that can damage DNA and initiate tumor formation. mdpi.commdpi.com

Metabolic Activation Pathways Leading to Carcinogenesis

For many PAHs, there are three primary metabolic activation pathways that can lead to carcinogenesis: the bay-region diol-epoxide pathway, the radical-cation pathway, and the ortho-quinone pathway. mdpi.comacs.org

The bay-region theory of PAH carcinogenesis posits that diol-epoxides in the "bay region" of a PAH are the major determinants of its carcinogenic activity. osti.gov A bay region is a sterically hindered area in a PAH molecule. osti.gov The diol-epoxides formed in this region are highly reactive and can readily form adducts with DNA, leading to mutations and potentially cancer. osti.govcore.ac.uk

Formation of Radical-Cation Intermediates

The metabolic activation of polycyclic aromatic hydrocarbons (PAHs), such as this compound, is a critical step in their carcinogenic process. One of the key pathways involves the formation of radical-cation intermediates. semanticscholar.orgmdpi.com This process is initiated by a one-electron oxidation of the PAH molecule.

The formation of radical cations can be facilitated by enzymes like cytochrome P450 peroxidases. These reactive intermediates are electrophilic and can interact with cellular macromolecules. The stability and subsequent reactions of these radical cations are influenced by the electronic properties of the parent PAH. For instance, electron-rich aromatic compounds are more readily oxidized to form radical cations. escholarship.org The generation of these intermediates is a crucial step that can lead to the formation of other reactive species and ultimately to DNA damage. mdpi.com

The general mechanism involves the removal of an electron from the π-system of the aromatic rings, creating a positively charged radical species. This radical cation can then undergo further reactions, including deprotonation or reaction with nucleophiles. In the context of alkylated PAHs like this compound, the position of the alkyl group can influence the stability and reactivity of the radical cation intermediate.

Quinone Formation Pathways

Another significant metabolic activation pathway for PAHs, including this compound, is the formation of quinones. semanticscholar.orgmdpi.com Quinones are cyclic diones derived from aromatic compounds and are known for their redox activity. wikipedia.org The formation of quinones from PAHs can occur through several enzymatic and non-enzymatic routes.

One major pathway involves the oxidation of dihydrodiols, which are themselves metabolites of the parent PAH, to form catechols. These catechols can then be further oxidized to ortho-quinones (o-quinones). nih.govnih.gov This oxidation can be catalyzed by enzymes such as aldo-keto reductases (AKRs). nih.gov The resulting o-quinones are electrophilic and can react with cellular nucleophiles, including DNA and proteins. mdpi.com

Furthermore, o-quinones can participate in redox cycling. They can be reduced back to catechols by enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1), generating reactive oxygen species (ROS) in the process. nih.gov This futile redox cycling can lead to oxidative stress and cellular damage, contributing to the carcinogenicity of the parent PAH. nih.gov The formation of quinones represents a stable endpoint of PAH metabolism and photoirradiation. mdpi.com

Molecular and Cellular Mechanisms in Carcinogenesis

The carcinogenicity of this compound and other PAHs is rooted in their ability to induce molecular and cellular alterations that drive the transformation of normal cells into malignant ones. These mechanisms involve direct damage to DNA, as well as interference with key cellular processes that regulate growth and survival.

Alterations in Cellular DNA and Mutational Events

A fundamental aspect of PAH-induced carcinogenesis is the alteration of cellular DNA. nih.gov The reactive metabolites of PAHs, including radical cations and quinones, can bind covalently to DNA, forming DNA adducts. These adducts can lead to mutations if not properly repaired before DNA replication. wou.edu

Mutations are heritable changes in the DNA sequence and can range from single nucleotide variants (SNVs) to larger chromosomal alterations. wou.edumdpi.com The accumulation of mutations in critical genes, such as those involved in cell cycle regulation and DNA repair, is a hallmark of cancer. mdpi.com Somatic mutations, which occur in non-germline cells, can confer a proliferative advantage to cells, representing an early step towards malignancy. mdanderson.orghaystackmrd.com The types of mutations observed can include transitions, transversions, insertions, and deletions. wou.edu

The formation of DNA adducts by PAH metabolites can disrupt the normal functioning of DNA polymerases during replication, leading to the incorporation of incorrect bases and resulting in these various mutational events. wou.edu

Impact on Proliferative Signaling and Cell Cycle Regulation

Uncontrolled cell proliferation is a defining characteristic of cancer. nih.gov The cell cycle, which governs cell division, is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). oncotarget.commdpi.com Progression through the different phases of the cell cycle (G1, S, G2, and M) is controlled by specific cyclin-CDK complexes. nih.gov

PAH metabolites can interfere with these regulatory pathways. For instance, they can lead to the upregulation of proteins that promote cell cycle progression or the downregulation of proteins that inhibit it. The retinoblastoma protein (pRb) is a key tumor suppressor that, in its active state, prevents entry into the S phase. nih.govoncotarget.com Inactivation of pRb, often through phosphorylation by cyclin-CDK complexes, allows the cell to proceed through the cell cycle. nih.gov

Alterations in signaling pathways that control cell proliferation, such as those involving growth factors, can also be induced by carcinogenic compounds. nih.gov These alterations can render cells independent of normal growth signals, leading to sustained proliferation. nih.gov

Influence on Apoptosis and Cell Proliferation

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells and maintaining tissue homeostasis. semanticscholar.org Evasion of apoptosis is a hallmark of cancer, allowing malignant cells to survive and proliferate. exp-oncology.com.ua

Carcinogenic PAHs and their metabolites can influence the delicate balance between cell proliferation and apoptosis. They can promote cell survival by inhibiting apoptotic pathways. exp-oncology.com.ua The p53 tumor suppressor protein plays a central role in inducing apoptosis in response to cellular stress, such as DNA damage. archivesofmedicalscience.com Mutations in the TP53 gene are common in many cancers and can lead to a loss of this protective mechanism. mdpi.com

Conversely, some compounds can induce apoptosis in cancer cells. arakmu.ac.iramegroups.org The apoptotic process is mediated by a family of proteases called caspases. semanticscholar.orgarakmu.ac.ir Activation of caspases leads to the execution of the apoptotic program. The B-cell lymphoma 2 (Bcl-2) family of proteins includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members that regulate caspase activation. oncotarget.com Dysregulation of these proteins by carcinogenic agents can have a profound impact on cell fate. oncotarget.com

Comparative Carcinogenic Potential among Isomeric Ethylchrysenes and other Alkylated PAHs

The carcinogenic potential of PAHs can vary significantly depending on their structure, including the presence and position of alkyl substituents. amazonaws.comnih.gov Studies have shown that alkylated PAHs can be more abundant in the environment than their parent compounds and may exhibit different toxicities. rsc.org

The position of the ethyl group on the chrysene ring system is expected to influence its metabolic activation and, consequently, its carcinogenic activity. For example, the location of the ethyl group can affect the formation of bay-region diol epoxides, a well-established pathway for PAH carcinogenesis. semanticscholar.org

Research has indicated that different isomers of ethylchrysene exhibit varying levels of biological activity. For instance, some isomers may be more potent inducers of enzymes involved in their own metabolism. Furthermore, the rate of reaction with atmospheric oxidants like ozone can differ among alkylated PAHs, which affects their environmental persistence and potential for human exposure. rsc.org One study noted that 6-ethylchrysene decays almost twice as fast as chrysene in the presence of ozone. rsc.org

The carcinogenic potency of various PAHs is often compared to that of benzo[a]pyrene (B[a]P), a well-characterized and potent carcinogen. nih.gov This relative potency is used to assess the cancer risk of complex PAH mixtures. ccme.ca It is recognized that the carcinogenic strength of PAHs can vary by several orders of magnitude. nih.gov

Below is a table comparing the reaction rates and atmospheric lifetimes of selected PAHs and alkylated PAHs with ozone.

| Compound | Second-order rate constant (cm³ per molecule per s) | Atmospheric Lifetime (at 30 ppb ozone) |

| Chrysene | (1.2 ± 0.1) x 10⁻¹⁷ | 2.3 ± 0.2 hours |

| 6-Ethylchrysene | (2.2 ± 0.2) x 10⁻¹⁷ | 1.3 ± 0.1 hours |

| Pyrene | (1.3 ± 0.1) x 10⁻¹⁶ | 0.21 ± 0.02 hours |

| 1-Methylpyrene | (1.9 ± 0.1) x 10⁻¹⁶ | 0.14 ± 0.01 hours |

| Data sourced from a study on the heterogeneous ozonolysis of PAHs and AlkPAHs. rsc.org |

This data illustrates that alkyl substitution can influence the reactivity of PAHs.

Phototoxicity and Photo-Induced Biological Activities

Upon exposure to light, particularly ultraviolet A (UVA) radiation, this compound can become activated, leading to a cascade of events that result in cellular damage. nih.gov This phototoxicity is a significant aspect of its biological profile, as PAHs are environmental contaminants and human exposure, especially of the skin, to both these compounds and sunlight is common. nih.govtandfonline.com

Mechanisms of Light-Induced Lipid Peroxidation by this compound

Photoirradiation of this compound in the presence of lipids, such as those found in cell membranes, can induce lipid peroxidation. mdpi.comresearchgate.net This process involves the oxidative degradation of lipids, leading to the formation of lipid hydroperoxides and other reactive products, which can compromise cell integrity and function. wikipedia.org

The primary mechanism by which photoactivated this compound induces lipid peroxidation is through the generation of reactive oxygen species (ROS). tandfonline.commdpi.com When this compound absorbs UVA light, it transitions to an excited state. tandfonline.comresearchgate.net This excited molecule can then transfer its energy to molecular oxygen, leading to the formation of highly reactive species such as singlet oxygen and superoxide. mdpi.comresearchgate.net These ROS can directly attack polyunsaturated fatty acids in lipid membranes, initiating a chain reaction of lipid peroxidation. wikipedia.orgfrontiersin.org Studies have confirmed the generation of singlet oxygen during the photoirradiation of PAHs, implicating it as a key mediator of the subsequent lipid peroxidation. mdpi.comresearchgate.net

Research comparing this compound to its parent compound, chrysene, and other isomers has revealed important structure-activity relationships in the induction of lipid peroxidation. The position of the ethyl group on the chrysene ring system influences the compound's phototoxic potential. mdpi.comresearchgate.net

Studies have shown that upon irradiation with UVA light, this compound is capable of inducing lipid peroxidation. mdpi.commdpi.com However, its potency in this regard is less than that of chrysene. mdpi.commdpi.com A comparative study on the six isomers of ethylchrysene demonstrated that the level of induced lipid peroxidation is dependent on the substitution position. mdpi.comresearchgate.net For instance, at a UVA light dose of 21 J/cm², the order of lipid peroxidation induction was found to be: 4-methylchrysene (B135461) = 5-methylchrysene (B135471) = 5-ethylchrysene (B14647400) = 4-ethylchrysene = chrysene > this compound = 2-ethylchrysene > 3-ethylchrysene (B1252540) > 6-ethylchrysene. mdpi.comresearchgate.net These findings indicate that an ethyl group at the C1 position, as in this compound, reduces the light-induced lipid peroxidation compared to the unsubstituted chrysene. mdpi.comresearchgate.net This relationship is attributed to factors such as the compound's light absorptivity and the relative rates of competing processes in the excited states. researchgate.netnih.gov

| Compound | Relative Lipid Peroxidation Induction |

| 4-Methylchrysene | = Chrysene |

| 5-Methylchrysene | = Chrysene |

| 4-Ethylchrysene | = Chrysene |

| 5-Ethylchrysene | = Chrysene |

| This compound | < Chrysene |

| 2-Ethylchrysene | < Chrysene |

| 3-Ethylchrysene | < Chrysene |

| 6-Ethylchrysene | < Chrysene |

This table illustrates the relative potency of this compound and its isomers in inducing lipid peroxidation upon UVA irradiation compared to the parent compound, chrysene.

Role of Reactive Oxygen Species (ROS) Generation

Cytotoxicity and DNA Damage Induced by Photoirradiation

The generation of ROS by photoactivated this compound not only leads to lipid peroxidation but also contributes to broader cellular toxicity (cytotoxicity) and damage to genetic material (DNA). researchgate.netresearchgate.net The reactive intermediates formed during photoirradiation can induce DNA strand breakage and the formation of DNA adducts, which are associated with mutagenicity and carcinogenicity. tandfonline.comnih.gov The phototoxicity of PAHs, including their capacity to induce cytotoxicity and DNA damage, is a critical consideration in assessing their risk to human health, particularly in the context of skin exposure to sunlight. tandfonline.comnih.gov

Endocrine Disrupting Potential and Receptor Interactions

Beyond its phototoxic effects, this compound has been investigated for its potential to interfere with the endocrine system, which is responsible for hormone regulation in the body.

Estrogen Receptor (ER) Mediated Potency

Some PAHs and their alkylated derivatives have been identified as having the ability to interact with the estrogen receptor (ER), potentially leading to endocrine-disrupting effects. usask.causask.ca However, studies on chrysene and its alkylated forms have shown that the estrogenic activity is highly dependent on the specific structure of the compound. While some hydroxylated metabolites of PAHs have shown significant ER-mediated potency, unsubstituted chrysene and most of its alkylated analogues, including by inference this compound, have demonstrated negligible ER-mediated responses in bioassays. usask.ca For example, one study found that while 1-methylchrysene (B135444) exhibited significant ER agonist activity, unsubstituted chrysene and other alkylated chrysenes had negligible effects. usask.ca This suggests that the specific position of the alkyl group is a critical determinant of estrogenic potential.

| Compound | ER-mediated Potency (%-E2max) |

| 1-Methylchrysene | 101.4% |

| Unsubstituted Chrysene | Negligible |

| Other Alkylated Chrysenes | Negligible |

This table compares the estrogen receptor-mediated potency of 1-methylchrysene to unsubstituted chrysene and other alkylated chrysenes, highlighting the structural specificity of this biological activity.

Effects on Steroidogenesis

A comprehensive review of scientific literature reveals a notable absence of research specifically investigating the effects of this compound on steroidogenesis. Steroidogenesis is the biological process responsible for the synthesis of steroid hormones from cholesterol. wikipedia.orgnih.gov This intricate cascade involves a series of enzymatic reactions primarily occurring in the adrenal glands and gonads. wikipedia.org Key enzymes in this pathway include those of the cytochrome P450 family, such as CYP17A1, and various hydroxysteroid dehydrogenases (HSDs), like 3β-hydroxysteroid dehydrogenase (HSD3B). uniprot.orgmdpi.comuniprot.org

These enzymes are crucial for converting cholesterol into various steroid intermediates and ultimately into active hormones such as cortisol, aldosterone, and sex steroids (androgens and estrogens). nih.govscielo.br The regulation of these enzymes is a critical aspect of endocrine function, and their inhibition or altered activity can lead to significant physiological consequences. wikipedia.orge-enm.orgnih.gov

Theoretical and Computational Chemistry Studies of 1 Ethylchrysene

Quantum Mechanical (QM) and Molecular Mechanics (MM) Simulations

Quantum mechanical and molecular mechanics simulations are powerful tools to investigate the behavior of molecules at an atomic level. QM methods, based on the principles of quantum mechanics, provide accurate descriptions of electronic structures and chemical bonding. MM methods, which use classical physics, are computationally less expensive and are suitable for studying large molecular systems and their dynamics.

The biological activity of PAHs is often linked to the formation of reactive intermediates during metabolic activation. wiley.com Computational studies are crucial for understanding the electronic structure of these transient species, which are often difficult to characterize experimentally. wiley.comyork.ac.uk For PAHs like chrysene (B1668918), metabolic activation can lead to the formation of carbocations, radicals, and epoxides. wiley.com Electronic structure calculations can elucidate the charge distribution and stability of these intermediates, providing insights into their reactivity. wiley.com

In the case of 1-ethylchrysene, the ethyl group can influence the electronic properties of the chrysene backbone. While specific calculations for this compound are not widely published, studies on related molecules like methylchrysenes indicate that the position of the alkyl group significantly impacts the electronic distribution and the stability of reactive intermediates. researchgate.net For instance, the introduction of an ethyl group at the C1 position can alter the electron density across the aromatic rings, potentially influencing the regioselectivity of metabolic reactions.

Table 1: Conceptual Comparison of Reactive Intermediates in Chrysene and this compound

| Intermediate Type | Parent Compound (Chrysene) | This compound (Postulated) | Influence of Ethyl Group |

| Carbocation | Formation at various positions, with stability depending on charge delocalization. | Altered charge distribution due to the electron-donating nature of the ethyl group. | May stabilize or destabilize specific carbocation isomers depending on the position. |

| Radical Cation | Formed during one-electron oxidation processes. | The ethyl group can lower the ionization potential, facilitating radical cation formation. | Increased electron density may localize the radical character. |

| Epoxide | Formation across double bonds, particularly in the bay region. | The steric and electronic effects of the ethyl group may influence the preferred sites of epoxidation. | Potential for altered metabolic pathways compared to the parent chrysene. |

This table is illustrative and based on general principles of PAH chemistry, as direct comparative computational data for this compound was not available in the reviewed literature.

Understanding the mechanism of chemical reactions requires the characterization of the potential energy surface, including the energy of reactants, products, intermediates, and transition states. smu.edu The transition state is the highest energy point along the reaction coordinate and represents a fleeting molecular configuration that is highly unstable. smu.edu The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. smu.edu

For a molecule like this compound, computational methods can be used to map the energy profiles of various reactions, such as metabolic oxidation or degradation pathways. nih.gov For example, the reaction of this compound with an oxidizing agent would proceed through one or more transition states. By calculating the energies of these transition states, chemists can predict the most likely reaction pathways and the expected products. Studies on other PAHs have shown that such calculations are invaluable for interpreting experimental observations and predicting reactivity. nih.gov

Electronic Structure Calculations for Reactive Intermediates

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a class of QM methods that calculates the electronic structure of atoms and molecules based on the electron density. mdpi.com It offers a good balance between accuracy and computational cost, making it a popular choice for studying a wide range of chemical systems and properties. mdpi.com

The biological effects of many PAHs are initiated by their binding to receptors, such as the aryl hydrocarbon receptor (AHR). researchgate.net DFT calculations can be employed to study the non-covalent interactions between a ligand like this compound and the amino acid residues in the receptor's binding pocket. researchgate.net These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, determine the binding affinity and specificity.

While specific DFT studies on the binding of this compound are not prevalent, research on other PAHs demonstrates that the strength of the interaction can be correlated with calculated binding energies. researchgate.net The ethyl group in this compound would likely influence these interactions through both steric and electronic effects.

Table 2: Types of Intermolecular Interactions in Ligand-Receptor Binding

| Interaction Type | Description | Relevance to this compound |

| π-π Stacking | Attraction between aromatic rings. | The chrysene core can stack with aromatic amino acid residues in a receptor. The ethyl group might sterically hinder optimal stacking. |

| Van der Waals | Weak electrostatic forces between molecules. | The entire molecule, including the ethyl group, will have van der Waals interactions with the binding pocket. |

| Hydrogen Bonds | Interaction between a hydrogen atom and an electronegative atom (O, N). | While this compound itself cannot form hydrogen bonds, its metabolites (e.g., hydroxylated derivatives) can. |

| Hydrophobic | The tendency of nonpolar molecules to aggregate in aqueous solution. | The nonpolar nature of this compound favors its interaction with hydrophobic pockets in proteins. |

DFT calculations are widely used to predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). researchgate.net These predictions can aid in the identification and characterization of molecules. For this compound, DFT could be used to calculate its expected spectra, which can then be compared with experimental data for verification.

For instance, calculated ¹H and ¹³C NMR chemical shifts can help in assigning the signals in an experimental spectrum to specific atoms in the molecule. Similarly, predicted vibrational frequencies can assist in the interpretation of IR spectra by assigning absorption bands to specific molecular vibrations.

Binding Interaction Analysis

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Molecular dynamics (MD) simulations, in particular, are used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, diffusion, and the interactions between molecules over time.

For this compound, MD simulations could be used to study its behavior in different environments, such as in a solvent or interacting with a biological membrane. These simulations can reveal how the molecule moves, rotates, and interacts with its surroundings, providing a dynamic picture that complements the static information obtained from QM and DFT calculations. For example, an MD simulation could illustrate how this compound partitions into a lipid bilayer, a process relevant to its bioavailability and toxicity. researchgate.net A study on the UVA-induced lipid peroxidation by isomeric ethylchrysenes showed that this compound is less potent than chrysene and its 4- and 5-ethyl isomers, suggesting that its interaction with lipid membranes may be different. researchgate.netresearchgate.netmdpi.com

Conformational Analysis of this compound and its Derivatives

The principles of conformational analysis, often applied to simpler molecules like ethane (B1197151) and butane, can be extended to more complex structures like this compound. organicchemistrytutor.comchemistrysteps.com The rotation of the ethyl group leads to various staggered and eclipsed conformations. Staggered conformations, where the hydrogen atoms of the ethyl group are positioned to minimize steric repulsion with the adjacent aromatic ring, are generally more stable and lower in energy. organicchemistrytutor.com Conversely, eclipsed conformations result in higher energy states due to increased electrostatic repulsion. organicchemistrytutor.com

In substituted cyclohexanes, a related concept involves the preference for substituents to occupy equatorial positions to minimize steric strain, a phenomenon quantified by A-values. lumenlearning.comlibretexts.org While this compound is not a cyclohexane, the principle of minimizing steric hindrance is analogous. The ethyl group will preferentially adopt a conformation that minimizes its interaction with the hydrogen atoms on the periposition of the chrysene ring system. The relative energies of these conformers can be calculated using computational methods, providing a probability distribution of the different shapes the molecule can adopt at a given temperature.

Interactive Table: Key Concepts in Conformational Analysis

| Concept | Description | Relevance to this compound |

|---|---|---|

| Rotamers | Isomers that can be interconverted by rotation about single bonds. | Different orientations of the ethyl group relative to the chrysene ring. |

| Staggered Conformation | A lower-energy arrangement where atoms or groups are positioned to minimize steric repulsion. organicchemistrytutor.com | The preferred orientation of the ethyl group, minimizing interaction with the aromatic core. |

| Eclipsed Conformation | A higher-energy arrangement where atoms or groups are aligned, maximizing steric repulsion. organicchemistrytutor.com | A transient, less stable orientation of the ethyl group. |

| Steric Hindrance | The repulsion between electron clouds of atoms or groups in close proximity. | A key factor determining the most stable conformation of the ethyl group. |

Ligand-Receptor Interaction Modeling

Ligand-receptor interaction modeling is a computational technique used to predict and analyze how a molecule (the ligand), such as this compound, binds to a biological receptor, typically a protein. plos.orgnih.gov These models are fundamental in toxicology and drug discovery for understanding the mechanisms of action of xenobiotics. usask.cawm.edu For this compound, a key receptor of interest is the aryl hydrocarbon receptor (AhR), a protein that mediates the toxic effects of many PAHs. usask.ca

Computational docking simulations are a primary tool in this area. nih.gov These simulations attempt to predict the preferred orientation and binding affinity of this compound within the ligand-binding pocket of the AhR. The process involves treating both the ligand and the receptor as flexible structures and using scoring functions to evaluate the strength of the interaction based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. wikipedia.org

A study on chrysenes and their interaction with the AhR highlighted a directional reactive (DR) model. usask.ca This model suggests that the binding activity is influenced by dipole-driven electrostatic interactions and the resulting molecular orientation of the ligand's reactive sites. usask.ca For this compound, the position of the ethyl group can influence its electronic properties and how it orients itself within the receptor's binding site, thereby affecting its binding affinity and subsequent biological response. usask.ca Molecular dynamics simulations can further refine these models by simulating the movement of the ligand-receptor complex over time, providing insights into the stability and dynamics of the interaction. nih.gov

Interactive Table: Factors in Ligand-Receptor Interaction Modeling

| Factor | Description | Role in this compound-AhR Interaction |

|---|---|---|

| Binding Affinity | The strength of the binding between a ligand and a receptor. | A key determinant of the potential biological activity of this compound. |

| Docking Simulation | A computational method that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov | Predicts how this compound fits into the AhR binding pocket. |

| Aryl Hydrocarbon Receptor (AhR) | A protein that binds to PAHs and mediates their toxic effects. usask.ca | The primary biological target for this compound's receptor-mediated activity. usask.ca |

| Directional Reactivity | A model emphasizing the importance of electrostatic interactions and molecular orientation in binding. usask.ca | The ethyl group's position influences the orientation and reactivity of this compound within the AhR. |

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Structure-Activity Relationship (SAR) studies are a cornerstone of toxicology and medicinal chemistry, aiming to link the chemical structure of a compound to its biological activity. wm.eduoncodesign-services.comnih.gov Computational, or in silico, SAR methods use mathematical models to predict the activity of compounds based on their molecular features. oncodesign-services.comnih.govuni-bonn.de This approach is particularly valuable for screening large numbers of chemicals and for prioritizing compounds for further experimental testing. wm.edunih.gov

For this compound, SAR models can be developed to predict its potential toxicity or biological activity based on the activities of structurally similar PAHs. The fundamental principle is that the arrangement of atoms and functional groups in a molecule determines its physicochemical properties, which in turn govern its interaction with biological systems. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) is a more advanced approach that develops mathematical equations to quantitatively link specific, measurable properties of a compound (known as molecular descriptors) to its biological activity. srmist.edu.inoncodesign-services.comijapbjournal.com These descriptors can include parameters related to hydrophobicity (like logP), electronic properties, and steric bulk. srmist.edu.inoncodesign-services.com For this compound, descriptors would be calculated for its specific structure and plugged into a QSAR model to predict endpoints such as its binding affinity to the AhR or its metabolic rate. The reliability of QSAR predictions depends heavily on the quality of the data used to build the model and the structural similarity of the new compound to the training set. nih.gov Multi-dimensional QSAR methods, such as 4D-QSAR, further enhance predictions by considering molecular conformations and alignments. ijapbjournal.commdpi.com

Interactive Table: Computational SAR/QSAR Approaches

| Method | Description | Application to this compound |

|---|---|---|

| SAR | Relates chemical structure to biological activity qualitatively. wm.edu | Predicts potential activity based on the known activities of other ethylated PAHs. |

| QSAR | Uses mathematical models to quantitatively predict activity from molecular descriptors. oncodesign-services.comijapbjournal.com | Estimates specific endpoints like receptor binding affinity or toxicity based on calculated properties. |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule (e.g., LogP, molecular weight, electronic properties). srmist.edu.in | Quantifies the physicochemical properties of this compound for use in QSAR models. |

| 4D-QSAR | An advanced QSAR method that incorporates conformational sampling and molecular alignment. ijapbjournal.commdpi.com | Provides a more dynamic and potentially more accurate prediction of activity by considering the flexibility of this compound. |

In Silico Approaches to Environmental Fate and Biotransformation

In silico models are increasingly used to predict the environmental fate and biotransformation of chemicals like this compound. earthshiftglobal.comresearchgate.netrsc.org These computational tools simulate how a chemical moves and transforms in the environment, considering processes like degradation, transport between different environmental compartments (air, water, soil), and bioaccumulation. earthshiftglobal.comresearchgate.net Understanding the environmental fate of this compound is crucial for assessing its potential exposure and risk to ecosystems and human health. labcorp.com

Environmental fate models, such as multimedia models, predict the distribution and concentration of a chemical across various environmental media. researchgate.netrsc.org These models use the physicochemical properties of the substance—many of which can be predicted using QSARs (as described in the previous section)—as inputs. nih.gov For this compound, properties like its high octanol-water partition coefficient (logP) of 6.5 suggest a strong tendency to partition into soil, sediment, and biota rather than remaining in water. nih.gov

Interactive Table: In Silico Tools for Environmental Fate and Metabolism

| Tool/Approach | Description | Application for this compound |

|---|---|---|

| Multimedia Fate Models | Predicts the distribution of a chemical in various environmental compartments (air, water, soil, etc.). researchgate.netrsc.org | Estimates where this compound is likely to accumulate in the environment. |

| QSAR for Physicochemical Properties | Predicts properties like water solubility, vapor pressure, and logP. nih.gov | Provides essential input data for environmental fate models. |

| Metabolism Simulators | Predicts the likely metabolic products of a parent compound based on known biochemical reactions. nih.goveuropa.eu | Identifies potential metabolites of this compound, which may have different toxicity profiles. |

| Bioaccumulation Modeling | Estimates the potential for a chemical to accumulate in living organisms. researchgate.net | Predicts the likelihood of this compound concentrating in the food chain. |

Comparative Studies and Derivatives Research of 1 Ethylchrysene

Structure-Activity Relationship (SAR) Investigations

The biological activity and chemical reactivity of polycyclic aromatic hydrocarbons (PAHs) like chrysene (B1668918) are significantly influenced by their molecular structure. Research into 1-ethylchrysene and its isomers focuses on understanding how the placement and nature of alkyl substituents alter their effects.

The position of the ethyl group on the chrysene skeleton is a critical determinant of biological activity. Studies on the six positional isomers of ethylchrysene have revealed significant differences in their potential to cause photo-induced lipid peroxidation, a process implicated in cytotoxicity and DNA damage. researchgate.netnih.govnih.gov

When exposed to UVA light in the presence of methyl linoleate (B1235992) (a lipid), all six ethylchrysene isomers were found to induce lipid peroxidation. nih.gov However, the extent of this activity varied depending on the isomer. The level of induced lipid peroxidation follows the order: 5-ethylchrysene (B14647400) = 4-ethylchrysene = chrysene > this compound = 2-ethylchrysene > 3-ethylchrysene (B1252540) > 6-ethylchrysene (B48161). nih.govnih.govsemanticscholar.org

This indicates that an ethyl group at the C1, C2, C3, or C6 position reduces the photo-induced lipid peroxidation activity compared to the parent compound, chrysene. nih.govnih.gov In contrast, substitution at the C4 or C5 position results in activity that is comparable to or slightly greater than that of chrysene. nih.govnih.gov Specifically, this compound demonstrates a reduced capacity for inducing lipid peroxidation under these conditions. researchgate.net It is important to note that this photo-induced activity does not necessarily correlate with the known carcinogenic or tumor-initiating activity of these compounds, which are mediated by metabolic activation pathways. semanticscholar.orgmdpi.com

| Compound | Relative Lipid Peroxidation Level nih.govnih.govsemanticscholar.org |

|---|---|

| 5-Ethylchrysene | High (Comparable to Chrysene) |

| 4-Ethylchrysene | High (Comparable to Chrysene) |

| Chrysene (Parent) | High (Reference) |

| This compound | Moderate |

| 2-Ethylchrysene | Moderate |

| 3-Ethylchrysene | Low |

| 6-Ethylchrysene | Lowest |

The addition of alkyl groups to the chrysene structure significantly alters its chemical reactivity and toxicity. Alkyl groups are electron-donating, which can stabilize reaction intermediates and increase reaction rates. rsc.orgrsc.org This is evident in studies of heterogeneous ozonolysis, where alkylated chrysenes react faster with ozone than the parent PAH. rsc.org

Research comparing chrysene, 6-methylchrysene, and 6-ethylchrysene found that the reaction rate increases with the size of the alkyl group. rsc.orgrsc.org 6-Ethylchrysene reacts faster than 6-methylchrysene, which in turn reacts faster than chrysene. rsc.org This enhanced reactivity leads to shorter atmospheric lifetimes for the alkylated derivatives; for instance, the atmospheric lifetime of 6-ethylchrysene (7.3 days) is almost half that of chrysene (13.7 days) at typical urban ozone concentrations. rsc.orgrsc.org

| Compound | Second-Order Rate Constant (cm³/molecule·s) rsc.org | Estimated Atmospheric Lifetime (days) rsc.orgrsc.org |

|---|---|---|

| Chrysene | (6.9 ± 0.6) × 10⁻¹⁸ | 13.7 |

| 6-Methylchrysene | (1.0 ± 0.1) × 10⁻¹⁷ | 9.4 |

| 6-Ethylchrysene | (1.3 ± 0.1) × 10⁻¹⁷ | 7.3 |

The size of the alkyl substituent is also crucial for biological activity, particularly mutagenicity. Studies on bay region diol-epoxides of chrysene, which are ultimate carcinogenic metabolites, show that steric factors are dominant. While the anti-5-methylchrysene-1,2-diol-3,4-epoxide is a potent mutagen, the corresponding 5-ethyl derivative shows greatly decreased mutagenicity, and the 5-propyl derivative is inactive. This suggests that the molecular shape of the 5-methyl substituted diol-epoxide is uniquely suited for interactions with DNA that lead to high mutagenicity.

The metabolic activation of ethylated chrysenes, such as 6-ethylchrysene, proceeds through the diol-epoxide and ortho-quinone pathways, similar to other PAHs. acs.orgnih.gov The metabolism of 6-ethylchrysene in human hepatoma (HepG2) cells involves the formation of various metabolites, including mono-diol-epoxides, mono-ortho-quinones, and even bis-electrophiles (structures with two reactive sites), indicating multiple pathways for potential toxicity. acs.orgnih.gov

Direct comparisons between this compound, its parent chrysene, and methylchrysene isomers highlight the nuanced effects of alkyl substitution.

Phototoxicity: In UVA-induced lipid peroxidation, this compound is less active than chrysene, 4-methylchrysene (B135461), and 5-methylchrysene (B135471). nih.govnih.gov The activity of 4- and 5-ethylchrysene is comparable to that of their methyl-substituted counterparts and the parent chrysene. nih.govnih.govsemanticscholar.org

Reactivity: Alkylation generally increases reactivity towards ozone. 6-Ethylchrysene is more reactive than 6-methylchrysene, and both are more reactive than chrysene. rsc.orgrsc.org This demonstrates that both the presence and the size of the alkyl group enhance the rate of this atmospheric degradation pathway. rsc.org

Mutagenicity and Carcinogenicity: The position and size of the alkyl group are critical for metabolic activation into mutagenic and carcinogenic forms. 5-Methylchrysene is a potent carcinogen, significantly more so than chrysene or other methylchrysene isomers like 6-methylchrysene. nih.gov This high carcinogenicity is attributed to the unique tumorigenicity of its bay-region diol-epoxide. When the methyl group at the 5-position is replaced with an ethyl group, the mutagenicity of the resulting diol-epoxide is drastically reduced. The diol-epoxide of 5-ethylchrysene was found to be 15-30 times less potent in inducing lung tumors in mice compared to the diol-epoxide of 5-methylchrysene. icm.edu.pl

Alkylation and Substituent Effects on Reactivity and Toxicity

Synthesis and Characterization of this compound Derivatives

The synthesis of chrysene derivatives is essential for conducting detailed SAR studies and for exploring novel compounds with potentially modified biological activities.

The synthesis of this compound itself has been achieved through multi-step chemical processes. One established method involves the Grignard reaction, where 1-keto-1,2,3,4,5,6-hexahydrochrysene is reacted with ethyl magnesium bromide (CH₃CH₂MgBr), followed by dehydration and dehydrogenation steps to yield the final aromatic compound. researchgate.netnih.govmdpi.com Other ethylchrysene isomers, such as the 2-, 3-, and 6-isomers, can be prepared by direct acetylation of chrysene, followed by a Wolff-Kishner or Clemmensen reduction. nih.govmdpi.com

These fundamental synthetic routes provide a platform for creating more complex, novel derivatives. General strategies for the functionalization of complex aromatic systems, which could be applied to this compound, include:

Transition-Metal-Catalyzed C-H Activation: This modern synthetic tool allows for the direct introduction of new functional groups onto the aromatic core in an atom- and step-economic manner. rsc.org

Cycloaddition Reactions: The 1,3-dipolar cycloaddition reaction is a powerful method for constructing heterocyclic rings, such as triazoles, which can be appended to the chrysene skeleton to create entirely new classes of derivatives. beilstein-journals.org

While these advanced strategies are prominent in organic synthesis, specific reports on their application to create a broad range of novel functionalized derivatives starting from this compound are not widely available in the literature.

The evaluation of synthesized derivatives is crucial to understanding how structural modifications impact biological activity. Research has primarily focused on derivatives formed through metabolic activation pathways.

As mentioned previously, the anti-1,2-diol-3,4-epoxide of 5-ethylchrysene was synthesized and evaluated for its biological activity. icm.edu.pl Its mutagenicity in Salmonella typhimurium was significantly lower than that of the corresponding 5-methylchrysene derivative, demonstrating that a small change in the alkyl substituent can profoundly modify biological outcomes. Similarly, its carcinogenicity in mouse lung tumor assays was found to be substantially weaker than that of the 5-methyl congener. icm.edu.pl

Other research into chrysene derivatives has identified compounds with potential therapeutic applications. For example, certain aminoalkanol derivatives of the chrysene ring system have been synthesized and shown to possess antitumor activity against various murine tumor models, including lymphocytic leukemia and melanoma. google.com Although these studies did not specifically use this compound as a starting material, they indicate that functionalization of the chrysene core can lead to derivatives with significant and potentially beneficial biological activities.

Functionalization Strategies for Novel Derivatives

Co-exposure and Mixture Toxicity Studies of this compound

Polycyclic aromatic hydrocarbons (PAHs) are widespread environmental contaminants and typically occur as complex mixtures rather than as individual compounds. nih.govcdc.gov Consequently, the toxicological assessment of a single PAH, such as this compound, does not fully represent the potential human health risk, which is often dictated by interactions within the mixture. repec.orgnih.gov The interactions between different PAHs can be complex, resulting in effects that are additive, synergistic, or antagonistic. oup.comwhiterose.ac.uk

Interactions with other Polycyclic Aromatic Hydrocarbons (PAHs)

The interaction of this compound with other PAHs in a mixture can alter its bioavailability, metabolic activation, and ultimate toxicity. While specific studies on this compound are limited, research on PAH mixtures provides insight into the potential interactions.

Studies on binary mixtures of PAHs have demonstrated these complex interactions. For example, in human hepatoma (HepG2) cells, mixtures of benzo[a]pyrene (B130552) (B[a]P) with other PAHs have shown both synergistic and antagonistic effects on gene expression and DNA adduct formation. oup.comnih.gov While the effects on gene expression were often additive or slightly antagonistic, the formation of DNA adducts, a key step in chemical carcinogenesis, was found to be synergistic in some mixtures. oup.comnih.gov This suggests that co-exposure to certain PAHs can increase the carcinogenic potency of others.

Alkylated PAHs, such as this compound, are significant components of petrogenic PAH mixtures and have been shown to contribute significantly to the toxicity of these mixtures. ifremer.frtandfonline.com Research indicates that some alkylated PAHs may be more toxic and persistent than their parent compounds. researchgate.net The presence of an ethyl group on the chrysene structure, as in this compound, can influence its toxicological profile compared to the parent compound, chrysene. One study on the photoirradiation of isomeric ethylchrysenes found that this compound induced less lipid peroxidation compared to chrysene and other isomers like 4-ethylchrysene and 5-ethylchrysene. researchgate.netmdpi.com

The table below summarizes the general principles of PAH interactions observed in mixture toxicity studies, which can be extrapolated to understand the potential behavior of this compound in a mixed exposure scenario.

| Interaction Type | Description | Potential Implication for this compound |

| Additive | The combined effect of the mixture is equal to the sum of the effects of the individual components. | The toxicity of a mixture containing this compound could be predicted by summing its individual toxicity with that of other PAHs. |

| Synergistic | The combined effect of the mixture is greater than the sum of the effects of the individual components. | Co-exposure with other PAHs could enhance the carcinogenic or other toxic effects of this compound. For example, some non-carcinogenic PAHs have been shown to potentiate the genotoxicity of carcinogenic PAHs. nih.gov |

| Antagonistic | The combined effect of the mixture is less than the sum of the effects of the individual components. | Other PAHs in a mixture could inhibit the metabolic activation of this compound, thereby reducing its toxicity. oup.comcapes.gov.br |

Synergistic and Antagonistic Effects in Environmental Contexts

In real-world environmental scenarios, organisms are exposed to complex mixtures of PAHs and other chemicals, making the prediction of toxic effects challenging. ifremer.froup.com The interactions observed in laboratory settings, such as synergism and antagonism, are highly relevant to environmental contexts.

Synergistic Effects: